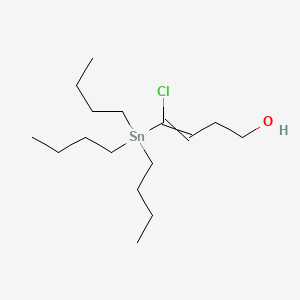

4-Chloro-4-(tributylstannyl)but-3-en-1-ol

Description

Properties

CAS No. |

616242-60-5 |

|---|---|

Molecular Formula |

C16H33ClOSn |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

4-chloro-4-tributylstannylbut-3-en-1-ol |

InChI |

InChI=1S/C4H6ClO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |

InChI Key |

SXCFSJWRLPJLJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=CCCO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 4 Tributylstannyl but 3 En 1 Ol

Direct Synthetic Routes to the Core Structure

Direct methods for the synthesis of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol focus on the simultaneous construction of the key chloro- and tributylstannyl-substituted vinyl moiety. These routes are often favored for their efficiency and atom economy.

Approaches Involving Halogen-Metal Exchange and Stannylation

A prominent strategy for the synthesis of vinylstannanes involves the halogen-metal exchange of a vinyl halide, followed by quenching with an electrophilic tin reagent. orgsyn.orgcuny.edu In the context of this compound, this would typically start from a dihalogenated precursor, such as a 3,4-dihalobut-3-en-1-ol derivative. The selective exchange of one halogen atom for a metal, usually lithium, followed by reaction with tributyltin chloride, can yield the desired product. wikipedia.orgnih.gov

The choice of the organolithium reagent and reaction conditions is crucial to achieve selective mono-metalation without affecting the second halogen or the alcohol functionality. wikipedia.org Typically, a strong, non-nucleophilic base like tert-butyllithium (B1211817) is used at low temperatures. The rate of halogen-metal exchange generally follows the trend I > Br > Cl, making vinyl iodides or bromides preferred substrates for this transformation. wikipedia.org

Table 1: Halogen-Metal Exchange and Stannylation Data

| Precursor | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (Z/E)-3,4-Dichlorobut-3-en-1-ol (Protected) | 1. t-BuLi, THF | -78 °C, 1 h | 60-75 | wikipedia.orgnih.gov |

| 2. Bu₃SnCl | -78 °C to rt, 2 h | |||

| (Z/E)-3-Bromo-4-chlorobut-3-en-1-ol (Protected) | 1. n-BuLi, Et₂O | -78 °C, 1 h | 70-85 | wikipedia.orgnih.gov |

Note: Yields are typical for analogous halogen-metal exchange reactions and may vary for the specific substrate.

Strategies Utilizing Hydrostannylation of Chlorinated Alkynes

Hydrostannylation, the addition of a tin hydride across a triple bond, is a powerful and atom-economical method for synthesizing vinylstannanes. wikipedia.org This reaction can be catalyzed by transition metals (e.g., palladium, rhodium, ruthenium) or proceed via a radical mechanism. researchgate.netqub.ac.uk For the synthesis of this compound, the hydrostannylation of 4-chlorobut-3-yn-1-ol with tributyltin hydride serves as a direct route.

The regioselectivity of the hydrostannylation is a critical aspect. Palladium-catalyzed reactions often favor the formation of the β-vinylstannane, while radical hydrostannylation can lead to mixtures of regio- and stereoisomers. wikipedia.orgresearchgate.net However, specific catalysts and conditions have been developed to control the regiochemical outcome, with some copper catalysts showing excellent selectivity for the α-vinylstannane. organic-chemistry.orgrsc.org The stereochemistry of the addition is typically syn, leading to the (E)-isomer if the reaction proceeds via a concerted mechanism.

Table 2: Hydrostannylation of Chlorinated Alkynes Data

| Precursor | Catalyst/Initiator | Reagents | Conditions | Regioselectivity (α:β) | Stereoselectivity (E:Z) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Chlorobut-3-yn-1-ol | Pd(PPh₃)₄ | Bu₃SnH | Toluene (B28343), 80 °C, 4 h | Varies | Predominantly E | 65-80 | wikipedia.orgresearchgate.net |

| 4-Chlorobut-3-yn-1-ol | AIBN (radical initiator) | Bu₃SnH | Benzene, 80 °C, 2 h | Mixture | Mixture | 50-70 | qub.ac.uk |

Note: Selectivities and yields are based on similar hydrostannylation reactions and are dependent on the specific substrate and reaction conditions.

Carbonyl Olefination with Tributylstannyl-Substituted Reagents

Carbonyl olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, provide another avenue to vinylstannanes. nih.govrsc.org In this approach, a carbonyl compound is reacted with a phosphorus ylide or a phosphonate (B1237965) carbanion bearing a tributylstannyl group. For the synthesis of this compound, a suitable precursor would be a protected 3-hydroxy-2-chloro-propanal.

The key reagent in this strategy is the tributylstannyl-substituted olefination reagent. For instance, (tributylstannylmethyl)triphenylphosphonium iodide can be prepared and used in a Wittig reaction. The stereochemical outcome of the olefination can often be controlled by the choice of reagents and reaction conditions.

Another related approach involves the reaction of an α-stannyl ester enolate with an aldehyde. researchgate.net This can be adapted to produce the target molecule by using a suitable chloro-substituted aldehyde and a tributylstannyl-containing ester enolate, followed by reduction of the ester functionality.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

This section details the synthesis of key precursors and the subsequent transformations to arrive at the final product.

Regioselective Introduction of the Tributylstannyl Moiety

The regioselective introduction of the tributylstannyl group is a pivotal step in many synthetic sequences. As discussed in the hydrostannylation section (2.1.2), the choice of catalyst is paramount in directing the addition of the tin hydride to the desired carbon of the alkyne. organic-chemistry.orgrsc.org For instance, certain copper N-heterocyclic carbene (NHC) complexes have shown remarkable ability to control the regioselectivity of alkyne hydrostannylation. organic-chemistry.org

In the case of halogen-metal exchange (2.1.1), regioselectivity is achieved by the differential reactivity of the halogens. A bromo-chloro substituted precursor would allow for the selective exchange of the more reactive bromine atom. wikipedia.org

Stereoselective Formation of the But-3-en-1-ol Moiety

The stereochemistry of the double bond in this compound can be controlled at various stages of the synthesis. In hydrostannylation reactions, a syn-addition of the tin hydride to the alkyne typically leads to the (E)-isomer. orgsyn.org Conversely, other methods may favor the (Z)-isomer.

An alternative strategy involves the stereoselective reduction of a precursor alkyne. For example, the reduction of a 4-chloro-4-(tributylstannyl)but-3-yn-1-ol intermediate could be performed. Reduction with a Lindlar catalyst would be expected to yield the (Z)-alkene, while a dissolving metal reduction (e.g., Na in liquid NH₃) would likely produce the (E)-alkene.

Furthermore, stereocontrol can be exerted during olefination reactions. The Schlosser modification of the Wittig reaction, for instance, allows for the synthesis of (E)-alkenes, while salt-free conditions often favor the formation of (Z)-alkenes.

The synthesis of the but-3-en-1-ol backbone itself can be achieved through various established methods, such as the opening of epoxides or the functionalization of homoallylic alcohols. The synthesis of (Z)-4-(trimethylsilyl)-3-buten-1-ol from 3-butyn-1-ol, for example, demonstrates a pathway to a functionalized butenol (B1619263) with defined stereochemistry, which could be adapted for the synthesis of the stannylated analogue. orgsyn.org

Control over Chlorine Incorporation and Stereochemistry

The stereochemical outcome of the double bond in this compound is intrinsically linked to the method of its synthesis. A primary route to vinylstannanes involves the hydrostannylation of alkynes. In the context of the target molecule, a plausible precursor would be 4-chlorobut-3-yn-1-ol or a protected variant. The addition of tributyltin hydride across the triple bond can be controlled to yield either the (E)- or (Z)-isomer.

Stereocontrol via Reaction Mechanism:

Radical Hydrostannylation: This method, often initiated by AIBN (azobisisobutyronitrile) or thermally, typically proceeds through a radical chain mechanism. The anti-stannyl-metallation followed by rotation and reductive elimination often leads to a mixture of (E) and (Z) isomers, with the thermodynamically more stable (E)-isomer usually predominating.

Palladium-Catalyzed Hydrostannylation: The use of a palladium catalyst, such as Pd(PPh₃)₄, allows for a high degree of stereocontrol. The reaction generally proceeds via a syn-addition of the tin hydride across the alkyne, resulting in the formation of the (Z)-vinylstannane as the major product. The precise control is dependent on the substrate and reaction conditions.

The alternative strategy involves the stannylation of a pre-existing chloro-alkene. However, controlling the stereochemistry of the starting vinyl chloride and ensuring retention during the stannylation step presents its own set of challenges. A more direct approach, carbostannylation of an acetylene (B1199291) derivative, could also be envisioned, though controlling the incorporation of a chlorine atom at the same carbon as the tin moiety is synthetically complex.

A hypothetical reaction scheme demonstrating stereocontrol is presented below:

| Precursor | Reagent | Catalyst/Initiator | Major Product Stereoisomer |

| 4-chlorobut-3-yn-1-ol | HSnBu₃ | AIBN, heat | (E)-4-Chloro-4-(tributylstannyl)but-3-en-1-ol |

| 4-chlorobut-3-yn-1-ol | HSnBu₃ | Pd(PPh₃)₄ | (Z)-4-Chloro-4-(tributylstannyl)but-3-en-1-ol |

This table illustrates potential stereochemical outcomes based on established hydrostannylation mechanisms.

Optimization of Reaction Conditions and Catalyst Systems

The yield, purity, and stereochemical integrity of this compound are highly dependent on the optimization of the reaction parameters. This includes the careful selection of catalysts, ligands, solvents, and temperature.

Ligand Design in Transition-Metal Catalysis for Organostannane Synthesis

In transition-metal-catalyzed syntheses of organostannanes, particularly those involving palladium, the choice of ligand is paramount. sigmaaldrich.com Ligands modulate the electronic properties and steric environment of the metal center, which in turn influences the catalytic activity, stability, and selectivity of the reaction.

For a hypothetical palladium-catalyzed hydrostannylation to form the target compound, ligands such as phosphines (e.g., triphenylphosphine, PPh₃) are commonly employed. The key roles of the ligand include:

Stabilizing the Catalytic Species: Ligands prevent the precipitation of palladium black, thereby maintaining the concentration of the active catalyst in the solution.

Influencing Reaction Rate: Electron-donating ligands can increase the rate of oxidative addition, a key step in many catalytic cycles.

Controlling Selectivity: The steric bulk of the ligand can influence the regioselectivity and stereoselectivity of the addition of the stannane (B1208499) to the alkyne. Bulky ligands can favor addition to the less hindered side of a substrate and can be crucial in directing the stereochemical outcome.

While simple phosphine (B1218219) ligands are common, the synthesis of a complex molecule like this compound might benefit from more sophisticated ligand design. Bidentate ligands or ligands with specific electronic properties could be employed to enhance control over the challenging aspects of the synthesis, such as preventing side reactions or improving the isomeric ratio.

Solvent Effects and Temperature Regimes in Organostannane Formation

The choice of solvent and the control of temperature are critical parameters in the synthesis of organostannanes. Solvents can influence reaction rates and even alter reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.

Solvent Effects: The formation of organometallic reagents, including organostannanes, can be highly sensitive to the solvent. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used because they can solvate the metal species and intermediates, potentially accelerating the reaction. nih.gov For instance, in reactions involving organolithium or Grignard reagents as precursors to organostannanes, the coordinating ability of THF is essential for the stability and reactivity of the organometallic species. wikipedia.org The polarity of the solvent can also affect the stereoselectivity of addition reactions; however, these effects are often substrate-specific. Nonpolar solvents like toluene or hexane (B92381) may be preferred in radical reactions to minimize side reactions involving the solvent.

Temperature Regimes: Temperature control is crucial for several reasons. Many organometallic intermediates are thermally unstable, requiring low temperatures (e.g., -78 °C) to prevent decomposition. This is particularly true for reactions involving highly reactive species like organolithiums. Conversely, some reactions, such as thermally initiated radical hydrostannylation, require elevated temperatures to proceed at a reasonable rate. The temperature can also be a tool to control selectivity. In cases where a kinetic and a thermodynamic product can be formed, lower temperatures often favor the formation of the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.

Isolation and Purification Strategies for Organostannyl Compounds

A significant challenge in organostannane chemistry is the removal of tin-containing byproducts, such as tributyltin chloride or hexabutyldistannane, from the desired product. sdlookchem.com These impurities can interfere with subsequent reactions and are toxicologically undesirable. Several strategies have been developed to purify organostannyl compounds.

Chromatography: Column chromatography is a common purification method. However, the nonpolar nature of many organostannanes can make separation from nonpolar tin byproducts difficult. Several specialized techniques have been reported:

Treated Silica (B1680970) Gel: Using silica gel treated with a base, such as triethylamine (B128534) or potassium carbonate, can facilitate the separation. sdlookchem.comresearchgate.net This is particularly effective for removing acidic impurities like tributyltin chloride.

Fluorous Reverse Phase Silica Gel: For organostannanes tagged with a fluorous group, solid-phase extraction using fluorous reverse phase silica gel provides an elegant separation method. acs.org

Distillation: For thermally stable and volatile organostannanes, vacuum distillation can be an effective purification method, especially on a larger scale. researchgate.net

Extraction: Liquid-liquid extraction can be used to remove certain tin byproducts. For example, washing the reaction mixture with an aqueous solution of potassium fluoride (B91410) (KF) can precipitate tributyltin fluoride, which can then be removed by filtration. A patent also describes using methyl alcohol for extraction, as trihydrocarbontin compounds are soluble while tetrahydrocarbontins are not. google.com

The table below summarizes common purification techniques for organostannyl compounds.

| Method | Description | Target Impurities Removed | Reference |

| Column Chromatography | Separation on a stationary phase. | Varies based on eluent and stationary phase. | chemicalforums.com |

| - K₂CO₃-treated silica gel | Silica gel is mixed with powdered anhydrous K₂CO₃. | Tributyltin halides, other polar tin species. | sdlookchem.com |

| - Triethylamine-treated silica gel | Eluent or silica gel is treated with triethylamine. | Acidic impurities, tributyltin chloride. | researchgate.net |

| Vacuum Distillation | Separation based on boiling point under reduced pressure. | Non-volatile impurities, starting materials. | researchgate.net |

| KF Workup | Washing with aqueous potassium fluoride solution. | Tributyltin halides (precipitated as Bu₃SnF). | researchgate.net |

| Methanol (B129727) Extraction | Extraction with methyl alcohol. | Trihydrocarbontin compounds (e.g., R₃SnX). | google.com |

Reactivity and Chemical Transformations of 4 Chloro 4 Tributylstannyl but 3 En 1 Ol

Cross-Coupling Reactions Utilizing the Stannyl (B1234572) Group

The Stille reaction is a cornerstone of carbon-carbon bond formation, coupling organotin compounds with various organic electrophiles under palladium catalysis. organic-chemistry.orgorgsyn.orgresearchgate.net The tributylstannyl group in the target molecule is the reactive site for this transformation.

Stille Coupling with Diverse Electrophiles

The versatility of the Stille reaction allows for the use of a wide array of electrophiles. organic-chemistry.orgnih.gov

Aryl Halides and Pseudohalides

In a typical Stille coupling, a vinylstannane like the target compound would be expected to react with aryl halides (iodides, bromides) or pseudohalides (triflates) in the presence of a palladium(0) catalyst, such as Pd(PPh₃)₄, to form a new carbon-carbon bond. The reaction generally proceeds with retention of the vinyl group's stereochemistry. organic-chemistry.org

Vinyl Halides and Pseudohalides

Similarly, coupling with vinyl halides or triflates would be anticipated to yield conjugated diene systems. The stereochemistry of both the vinylstannane and the vinyl halide is typically preserved during the reaction. organic-chemistry.orgmsu.edu

Acyl Chlorides and Carbonylative Coupling

The reaction of organostannanes with acyl chlorides provides a direct route to ketones. organic-chemistry.org It would be expected that 4-Chloro-4-(tributylstannyl)but-3-en-1-ol could react with an acyl chloride to yield a γ,δ-unsaturated β'-chloro-β'-enone. Alternatively, carbonylative Stille coupling, which involves the introduction of a carbon monoxide molecule, could also be a potential transformation.

Stereochemical Implications in Cross-Coupling

A critical aspect of the Stille reaction is that the transmetalation and reductive elimination steps generally occur with retention of configuration at the sp²-hybridized carbon of the vinylstannane. researchgate.net Therefore, if the starting material has a specific (E) or (Z) geometry, the product is expected to maintain that stereochemistry.

Negishi-Type Couplings with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. researchgate.net While the target compound is an organostannane, it is conceivable that it could be converted in situ to an organozinc species, or that the vinyl chloride moiety could act as the electrophilic partner in a Negishi coupling with a separate organozinc reagent. These reactions are known for their high functional group tolerance and milder reaction conditions compared to some other coupling methods.

Although the outlined reactions represent plausible and well-precedented transformations for a molecule with the structural features of this compound, the absence of specific experimental data in the available scientific literature prevents a detailed and authoritative discussion of its actual chemical behavior. The compound may be a transient intermediate, or its synthesis and reactivity have not been the subject of published research.

Suzuki-Miyaura Variations with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organohalides. nih.govmdpi.com In the context of this compound, the tributylstannyl group is the more reactive partner for this transformation, readily undergoing transmetalation with the palladium catalyst. The reaction's success relies on the stability and reactivity of the organoboron reagent, with boronic acids and their esters being the most common choices. ed.ac.uk

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the organohalide (in this case, the vinylstannane is the organometallic component that transmetalates), followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Detailed research has demonstrated the successful application of various boronic acid derivatives in Suzuki-Miyaura couplings. The choice of the boronic acid or ester can influence reaction rates and yields. For instance, pinacol (B44631) boronic esters are widely used due to their stability and ease of handling. ed.ac.uk The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high efficiency.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions with boronic acid derivatives.

| Boronic Acid Derivative | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 4-Phenyl-4-(tributylstannyl)but-3-en-1-ol | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)-4-(tributylstannyl)but-3-en-1-ol | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | THF | 4-(Thiophen-2-yl)-4-(tributylstannyl)but-3-en-1-ol | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions.

Sonogashira Coupling and Alkyne Incorporation

The Sonogashira coupling is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org For this compound, this reaction would typically involve the vinyl chloride moiety as the halide partner. The reaction is co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, enhancing the reaction rate. libretexts.orgorganic-chemistry.org

The catalytic cycle of the Sonogashira coupling involves the oxidative addition of the palladium(0) catalyst to the vinyl chloride. Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst and a base to form a copper acetylide. This species then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination affords the enyne product and regenerates the palladium(0) catalyst. libretexts.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.orgorganic-chemistry.org

The Sonogashira reaction with this compound provides a direct route to conjugated enynes, which are valuable synthetic intermediates. The reaction conditions, such as the choice of palladium and copper catalysts, ligand, base, and solvent, are crucial for successful coupling.

Below is a data table outlining typical Sonogashira coupling reactions.

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4-Phenyl-1-(tributylstannyl)but-1-en-3-yn-1-ol | 88 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 4-(Trimethylsilyl)-1-(tributylstannyl)but-1-en-3-yn-1-ol | 90 |

| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 1-(Tributylstannyl)dec-1-en-3-yn-1-ol | 82 |

This table is illustrative and based on typical conditions for Sonogashira reactions.

Transformations Involving the Alkenyl Chloride Moiety

The vinyl chloride functionality in this compound presents another reactive site for various chemical transformations.

Nucleophilic Substitution Reactions at the Vinyl Halide

Direct nucleophilic substitution at a vinyl halide is generally challenging due to the increased strength of the sp² C-Cl bond and the repulsion between the incoming nucleophile and the electron-rich double bond. However, under specific conditions, such as with highly reactive nucleophiles or through mechanisms like addition-elimination or elimination-addition (benzyne-type intermediates are not possible here), substitution can occur. For a molecule like this compound, such reactions are less common than cross-coupling reactions but can be achieved under forcing conditions or with specific catalytic systems.

Reductive Dehalogenation Strategies

Reductive dehalogenation offers a method to remove the chlorine atom and replace it with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. Another effective method is catalytic hydrogenation, where hydrogen gas is used in the presence of a palladium catalyst (e.g., palladium on carbon). The choice of reducing agent and conditions is critical to ensure selectivity and avoid reduction of the double bond or other functional groups.

Cross-Coupling of the Vinyl Chloride (Less Reactive Substrate)

While the tributylstannyl group is the more reactive site for Stille coupling, the vinyl chloride can also participate in cross-coupling reactions, albeit under different conditions. The C-Cl bond is less reactive than C-Br or C-I bonds in palladium-catalyzed couplings. Therefore, more active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are required to facilitate the oxidative addition of the palladium(0) catalyst to the vinyl chloride. This allows for selective coupling at the vinyl chloride position while leaving the tributylstannyl group intact, or for sequential coupling reactions where the stannane (B1208499) is reacted first, followed by the chloride.

Reactions Mediated by the Allylic Alcohol Functionality

The primary allylic alcohol in this compound is a versatile functional group that can undergo a variety of transformations. Standard alcohol reactions such as oxidation, esterification, and etherification can be performed. For instance, oxidation with mild reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, (E)-4-chloro-4-(tributylstannyl)but-3-en-1-al. More vigorous oxidizing agents could lead to the carboxylic acid. Esterification with an acid chloride or anhydride (B1165640) in the presence of a base would produce the corresponding ester. The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C-1 position.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol functionality in this compound can undergo a variety of oxidation and reduction reactions.

The oxidation of the primary alcohol can lead to either the corresponding aldehyde, 4-chloro-4-(tributylstannyl)but-3-en-1-al, or the carboxylic acid, 4-chloro-4-(tributylstannyl)but-3-enoic acid. The choice of oxidant and reaction conditions determines the final product. For instance, a copper-catalyzed oxidation using oxygen as the terminal oxidant can yield the aldehyde. Subsequent treatment with a chlorite (B76162) oxidant, in a process known as the Lindgren oxidation, can then convert the aldehyde to the carboxylic acid. rsc.org It is important to note that some oxidation conditions might affect the sensitive vinylstannane and vinyl chloride moieties.

The reduction of the hydroxyl group is less common, but the double bond of the allylic alcohol can be selectively reduced. Ruthenium(II) catalysts have been shown to be effective for the selective reduction of the carbon-carbon double bond in allylic alcohols through an isomerization/transfer hydrogenation tandem process. rsc.org Additionally, the vinyl chloride moiety can be reduced to the corresponding alkene. semanticscholar.org

| Transformation | Reagent/Catalyst | Product | Reference |

| Oxidation to Aldehyde | Copper catalyst, O₂ | 4-chloro-4-(tributylstannyl)but-3-en-1-al | rsc.org |

| Oxidation to Carboxylic Acid | Copper catalyst, O₂, then Chlorite | 4-chloro-4-(tributylstannyl)but-3-enoic acid | rsc.org |

| C=C Bond Reduction | Ruthenium(II) catalyst | 4-chloro-4-(tributylstannyl)butan-1-ol | rsc.org |

| Vinyl Chloride Reduction | Various reducing agents | 4-(tributylstannyl)but-3-en-1-ol | semanticscholar.org |

Esterification and Etherification for Protecting Group Manipulation

The hydroxyl group of this compound can be readily protected through esterification or etherification to prevent unwanted side reactions during subsequent synthetic steps.

Esterification can be achieved through various methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic conditions. youtube.commasterorganicchemistry.com More sophisticated methods, such as palladium-catalyzed allylic C-H esterification, can also be employed. nih.gov For instance, reaction with trichloroacetonitrile (B146778) followed by an SN2' substitution with a carboxylic acid in the presence of a palladium(II) catalyst can provide the corresponding allylic ester with high regio- and stereoselectivity. nih.gov

Etherification can also be accomplished through several routes. The Williamson ether synthesis, a classic method, involves deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org Acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether. masterorganicchemistry.comyoutube.com More modern methods include the use of titanium oxide-supported molybdenum oxide catalysts for the etherification of alcohols with allyl alcohol. rsc.orgrsc.org

| Reaction Type | Method | Reagents | Product Type | Reference |

| Esterification | Fischer Esterification | Carboxylic acid, Acid catalyst | Ester | youtube.commasterorganicchemistry.com |

| Esterification | Palladium-catalyzed C-H Esterification | Carboxylic acid, Palladium catalyst | Ester | nih.gov |

| Esterification | Palladium-catalyzed SN2' Substitution | Trichloroacetonitrile, Carboxylic acid, Palladium(II) catalyst | Allylic Ester | nih.gov |

| Etherification | Williamson Ether Synthesis | Base, Alkyl halide | Ether | organic-chemistry.org |

| Etherification | Acid-catalyzed Dehydration | Acid catalyst | Symmetrical Ether | masterorganicchemistry.comyoutube.com |

| Etherification | Catalytic Etherification | Allyl alcohol, MoO₃/TiO₂ catalyst | Allyl Ether | rsc.orgrsc.org |

Cyclization Reactions for Oxygen Heterocycle Formation

The unique structure of this compound makes it a promising precursor for the synthesis of various oxygen-containing heterocycles.

Palladium-catalyzed reactions are particularly useful in this context. For instance, a palladium(0)-catalyzed arylative cyclization can lead to the formation of cyclopentane (B165970) derivatives. rsc.org Furthermore, intramolecular cyclization of the hydroxyl group onto the vinylstannane moiety can be envisioned, potentially catalyzed by palladium or other transition metals. The silyl-Prins cyclization, which involves the intramolecular addition of a π-nucleophile to an oxocarbenium ion, is another powerful method for constructing heterocycles and could be adapted for stannylated substrates. researchgate.net Acid-catalyzed carbocyclization cascades have also been reported for the synthesis of fused heterocyclic ring systems from alkynyl alcohols and could potentially be applied to this system. nih.gov The formation of dihydrofurans from similar allenyl alcohols has also been demonstrated. nih.gov

| Cyclization Type | Catalyst/Reagent | Product Type | Reference |

| Arylative Cyclization | Palladium(0) catalyst | Substituted Cyclopentane | rsc.org |

| Silyl-Prins Type Cyclization | Lewis or Brønsted Acid | Oxygen Heterocycle | researchgate.net |

| Acid-Catalyzed Cascade | Brønsted Acid | Fused Heterocycle | nih.gov |

| Dihydrofuran Formation | Silver catalyst | Dihydrofuran | nih.gov |

Concerted Reactions Involving Multiple Functional Groups

The proximate and reactive functional groups in this compound can participate in a variety of concerted and tandem reactions, leading to the rapid construction of complex molecular architectures.

Cascade Reactions and Tandem Processes

Tandem reactions that streamline synthetic sequences are highly valuable. For instance, the isomerization of allylic alcohols to carbonyl compounds can be combined with C-C or C-heteroatom bond formation in the presence of transition metal catalysts. rsc.org A palladium(II)-catalyzed tandem vinyl ether exchange-Claisen rearrangement has been developed for the synthesis of γ,δ-unsaturated aldehydes from allylic alcohols. organic-chemistry.org Furthermore, tandem asymmetric allylation/epoxidation reactions have been reported, where an allylic alkoxide intermediate is diastereoselectively epoxidized. nih.gov

Rearrangements and Cycloadditions

Rearrangements , particularly allylic rearrangements or shifts, are common in allylic systems. wikipedia.org These can occur under both nucleophilic and electrophilic conditions. Diallyl ethers containing stannyl moieties have been shown to undergo either an allyl-vinyl ether rearrangement or a nih.govrsc.org Wittig sigmatropic rearrangement upon treatment with a strong base. Niobium pentachloride can promote a metalla-halo- rsc.orgrsc.org rearrangement of vinyl alkoxides to furnish allylic halides. nih.gov

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. fiveable.melibretexts.orglibretexts.orgyoutube.com The vinylstannane moiety can participate in various cycloadditions. For example, [4+2] cycloadditions (Diels-Alder reactions) are conceivable where the vinylstannane acts as the dienophile. libretexts.org Photochemical [2+2] cycloadditions could lead to the formation of four-membered rings. libretexts.org

Regio- and Stereoselectivity in Complex Transformations

Controlling regio- and stereoselectivity is paramount in the synthesis of complex molecules. In many of the reactions discussed, the inherent stereochemistry of the starting material and the choice of catalyst can direct the outcome of the transformation.

For example, in the epoxidation of allylic alcohols , the hydroxyl group can direct the stereochemical outcome of the reaction. Vanadium-catalyzed epoxidations of cyclic allylic alcohols show excellent syn-diastereoselectivity. wikipedia.org The stereoselectivity of aziridination of cyclic allylic alcohols is also highly dependent on the structure of the alcohol and the reagents used. rsc.org

In palladium-catalyzed reactions , the ligand can play a crucial role in controlling selectivity. For instance, in the Wacker oxidation of allylic alcohols, the use of specific ligands can overcome substrate control and impart catalyst control over the regioselectivity. nih.gov Similarly, in the palladium-catalyzed carbonylation of allylic alcohols, the choice of ligands and additives can significantly affect the selectivity. researchgate.net

Rearrangements can also proceed with high stereoselectivity. For example, the Hoppe–Matteson–Aggarwal rearrangement of chiral acetonide-protected polyketide fragments has been shown to proceed with high diastereoselectivity. researchgate.net

The following table summarizes the types of selectivity observed in analogous systems.

| Reaction Type | Observed Selectivity | Controlling Factors | Reference |

| Epoxidation | syn-Diastereoselectivity | Directing effect of the hydroxyl group, Metal catalyst (e.g., Vanadium) | wikipedia.org |

| Aziridination | cis-Stereoselectivity | Structure of the allylic alcohol, Chloramine salt used | rsc.org |

| Wacker Oxidation | Regioselectivity | Palladium catalyst and ligands | nih.gov |

| Carbonylation | Selectivity for linear or branched products | Ligands, Additives, Reaction conditions | researchgate.net |

| Hoppe–Matteson–Aggarwal Rearrangement | Diastereoselectivity | Chiral substrate, Reaction conditions | researchgate.net |

Mechanistic Investigations of Reactions Involving 4 Chloro 4 Tributylstannyl but 3 En 1 Ol

Elucidation of Reaction Pathways in Stille Coupling

The Stille reaction provides a powerful method for forming carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The catalytic cycle is initiated by the generation of a coordinatively unsaturated 14-electron Pd(0) species from a more stable precatalyst, such as Pd(PPh₃)₄. libretexts.org For a molecule like 4-Chloro-4-(tributylstannyl)but-3-en-1-ol, this pathway can be leveraged for intramolecular cyclization, where the vinyl chloride and vinylstannane moieties within the same molecule react.

The first and often crucial step in the catalytic cycle is the oxidative addition of the organic halide to the palladium(0) catalyst. libretexts.orgnumberanalytics.com In the case of this compound, this involves the insertion of the Pd(0) complex into the carbon-chlorine bond of the vinyl chloride group. libretexts.orgcsbsju.edu This process transforms the palladium from its Pd(0) oxidation state to Pd(II), forming a square planar organopalladium(II) intermediate. libretexts.orgyoutube.com

The oxidative addition to a vinyl halide is typically a concerted process that results in the formation of a cis-palladium(II) complex. libretexts.orguwindsor.ca This initial product is often in rapid equilibrium with its more thermodynamically stable trans isomer. libretexts.org While aryl iodides and bromides are generally more reactive than chlorides, the use of specialized ligands can facilitate the activation of less reactive C-Cl bonds. numberanalytics.comnih.gov Electron-rich and bulky phosphine (B1218219) ligands, for instance, can promote the formation of highly reactive, monoligated palladium species that readily undergo oxidative addition even with challenging substrates like aryl or vinyl chlorides. nih.govorgsyn.org

Following oxidative addition, the transmetallation step occurs, which is frequently the rate-determining step of the Stille coupling. wikipedia.orgacs.org In this stage, the organic group from the organostannane reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.orgnobelprize.org For this compound, the tributylstannyl moiety serves as the internal organometallic nucleophile, transferring the vinyl group to the palladium center.

The mechanism of transmetallation is complex and can vary with substrates and conditions. wikipedia.org An associative mechanism is most common, where the organostannane coordinates to the palladium center, forming a transient, pentacoordinate intermediate. wikipedia.org Kinetic studies on related systems have shown that the reaction often proceeds through a more reactive, 14-electron T-shaped palladium complex, formed by the dissociation of a ligand from the initial 16-electron square planar species. acs.orgillinois.edu The process can be envisioned as proceeding through either a cyclic or an open transition state to complete the transfer of the organic group. wikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups bound to the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond. libretexts.orgnobelprize.org This process regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle. wikipedia.org For reductive elimination to occur, the organic ligands must typically be in a cis orientation on the square planar complex. libretexts.orguwindsor.ca If the intermediate from the transmetallation step is in a trans configuration, a trans-to-cis isomerization must precede the final elimination. uwindsor.ca

The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands. Bulky ligands can promote this step by creating steric pressure that forces the two organic groups closer together, facilitating bond formation. libretexts.org In some cases, a dissociative pathway is proposed, where a ligand first detaches to form a three-coordinate, 14-electron intermediate that undergoes reductive elimination more rapidly. libretexts.org

Mechanistic Aspects of Olefinic and Organostannyl Reactivity

The olefinic and organostannyl components of this compound are the sites of its key reactivity, primarily mediated by transition metal catalysts. The choice of metal and its associated ligands profoundly dictates the efficiency and outcome of the reaction.

Palladium: Palladium is the most widely used and studied catalyst for the Stille reaction due to its optimal balance of reactivity and stability, efficiently cycling between the Pd(0) and Pd(II) oxidation states. acs.orgyoutube.com Its versatility and functional group tolerance make it highly effective for complex syntheses. uwindsor.caorgsyn.org

Nickel: As a more earth-abundant and less expensive alternative, nickel has gained prominence in cross-coupling catalysis. acs.org Nickel catalysts can exhibit high efficiency and enable novel transformations, sometimes activating bonds that are inert to palladium. acs.org However, nickel catalysis can be more challenging, as the catalyst's activity can be sensitive to coordinating functional groups in the substrate, potentially leading to the formation of off-cycle, inactive complexes. youtube.com

Copper: Copper(I) salts are frequently employed as additives or co-catalysts in Stille reactions. organic-chemistry.orgresearchgate.net The presence of copper can significantly accelerate the transmetallation step, particularly when using less reactive organostannanes or challenging organic halides. orgsyn.orgorganic-chemistry.orgresearchgate.net Copper can also be used as the primary catalyst in its own right for certain N-vinylation and C-C coupling reactions. nih.govresearchgate.net

Table 1: Comparison of Common Transition Metal Catalysts in Cross-Coupling

| Catalyst | Primary Role/Characteristics | Advantages | Considerations | Relevant Citations |

|---|---|---|---|---|

| Palladium (Pd) | The standard catalyst for Stille, Suzuki, and other cross-couplings. Cycles between Pd(0)/Pd(II). | High functional group tolerance, predictable reactivity, well-studied mechanisms. | High cost, potential for palladium black precipitation. | wikipedia.orgorgsyn.orgacs.org |

| Nickel (Ni) | Cost-effective alternative to palladium; can catalyze unique transformations. | Lower cost, can activate unreactive bonds (e.g., C-O). | More sensitive to electronic effects and coordinating functional groups; mechanisms can be more complex. | acs.orgyoutube.com |

| Copper (Cu) | Often used as a co-catalyst to accelerate transmetallation; can also be a primary catalyst. | Low cost, enhances reaction rates, enables milder conditions. | Can have its own catalytic cycles that may compete or synergize with the primary catalyst. | organic-chemistry.orgresearchgate.netnih.gov |

The ligands coordinated to the metal center are not mere spectators; they play a critical role in every step of the catalytic cycle. libretexts.orgresearchgate.net The ligand's architecture—its size (cone angle) and electronic properties—can be tuned to optimize reaction efficiency and selectivity.

Bulky, electron-donating phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) have proven instrumental in advancing cross-coupling reactions. nih.govorgsyn.org These ligands promote the formation of coordinatively unsaturated, highly reactive monoligated [PdL] species. nih.gov Such species are more effective at performing the challenging oxidative addition to unreactive bonds like those of vinyl or aryl chlorides. nih.gov

Conversely, the transmetallation step can be sensitive to ligand properties in a different way. While ligand dissociation is often required to open a coordination site for the incoming organostannane, an excess of certain ligands can inhibit the reaction. illinois.edu Computational studies have shown that more electron-donating phosphine ligands can sometimes increase the activation barrier for transmetallation. researchgate.net The ideal ligand is one that strikes a balance: promoting oxidative addition and reductive elimination while allowing for efficient transmetallation.

Table 2: Influence of Ligand Properties on Stille Coupling Steps

| Ligand Property | Effect on Oxidative Addition | Effect on Transmetallation | Effect on Reductive Elimination | Relevant Citations |

|---|---|---|---|---|

| Bulky / Large Cone Angle | Promotes formation of reactive [PdL] species, accelerating the reaction with unreactive halides (e.g., chlorides). | Can hinder coordination of the organostannane if excessively bulky, slowing the rate. | Accelerates the step by sterically forcing organic groups closer together. | libretexts.orgnih.govresearchgate.net |

| Electron-Donating | Increases electron density on Pd(0), facilitating insertion into the C-X bond. | Can increase the activation energy barrier for this step. | Generally facilitates the process by making the metal center more amenable to reduction. | nih.govresearchgate.net |

| Labile / Dissociative | The active catalyst is often a 14e- species formed by ligand dissociation from a precatalyst. | Ligand dissociation is often a prerequisite to create a vacant site for the organostannane. | A dissociative mechanism can form a T-shaped intermediate that eliminates more rapidly. | libretexts.orgacs.orgillinois.edu |

Advanced Analytical Characterization Methodologies for Organostannyl Butenols

Chromatographic Separation Techniques (Focus on Methodology)

High-Performance Liquid Chromatography (HPLC) for Organotin Speciation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the speciation analysis of organotin compounds. Speciation is critical because the toxicity and chemical reactivity of organotins are highly dependent on the number and type of organic substituents attached to the tin atom. For a compound like 4-Chloro-4-(tributylstannyl)but-3-en-1-ol, HPLC allows for its separation from other related organotin species, such as dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which may be present as impurities or degradation products.

The separation is most commonly achieved using reversed-phase chromatography, typically with a C18 column. nih.gov A gradient elution is often employed, using a mobile phase consisting of an aqueous component and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). nih.govsciex.com To improve peak shape and achieve optimal separation of various organotin compounds, additives like trifluoroacetic acid, tropolone, or ammonium (B1175870) formate (B1220265) are often incorporated into the mobile phase. sciex.comresearchgate.net

Due to the lack of a strong chromophore in many organotin compounds, detection is a critical aspect of the analysis. While UV detection can be used, its sensitivity is often limited. nih.govubc.ca Therefore, HPLC is frequently coupled with more sensitive and specific detectors. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful detection method that offers high sensitivity and element-specific detection of tin, allowing for the quantification of organotin compounds at trace levels. Another effective technique is Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS), which can provide information on the molecular ion, allowing for positive identification of the compound and its related species. nih.gov

Table 1: HPLC Methodologies for Organotin Compound Speciation

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | HPLC-ICP-MS | LC-APCI-MS | HPLC-UV |

| Column | C18 | C18 (30 x 2 mm, 3 µm) | Cyanopropyl |

| Mobile Phase | Ternary gradient of water, acetonitrile (ACN), and methanol (MeOH) with 0.17% α-tropolone. | Water/1% trifluoroacetic acid/methanol gradient. nih.gov | Isocratic hexane-acetonitrile-THF (97/1/2). nih.gov |

| Analytes | 11 organotin compounds (OTCs), including tributyltin (TBT) species. | Butyl- and phenyltin compounds (mono-, di-, and trisubstituted). nih.gov | Tributyltin chloride (TBT), triphenyltin (B1233371) chloride (TPhT), etc. nih.gov |

| Detection Limits | 0.14 to 0.57 µg Sn/L. | 20-65 pg (absolute) for TBT in SIM mode. nih.gov | 0.95 µg/ml for TBT. nih.gov |

| Key Finding | Achieved separation of 11 different organotin compounds in under 22 minutes. | Allows for specific detection of molecular ions or element-specific detection of Sn+. nih.gov | Quantitative extraction from flour samples with recoveries of 88-101%. nih.gov |

Size Exclusion Chromatography (SEC) for Organotin-Macromolecule Interactions

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic size in solution. wikipedia.org This technique is particularly valuable for investigating the non-covalent interactions between small molecules, like organostannyl butenols, and large biomacromolecules such as proteins or DNA. researchgate.net The principle relies on a stationary phase composed of porous beads. harvard.edu Large molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. wikipedia.orgchromatographytoday.com

When studying the interaction of this compound with a macromolecule, such as human serum albumin (HSA), SEC can determine if a stable adduct is formed. nih.gov If the organotin compound binds to the protein, the resulting complex will be larger than the unbound protein and will elute earlier. However, since the mass increase from the small molecule is often negligible, the primary evidence of binding comes from analyzing the eluting fractions. nih.gov

To achieve this, SEC is powerfully combined with element-specific detectors like ICP-MS. By monitoring the tin signal (from the organotin) and a signal for the protein (e.g., sulfur via ICP-MS or UV absorbance at 280 nm), one can observe co-elution. nih.govnih.gov If the tin signal appears in the same fraction as the protein peak, it provides strong evidence of a stable organotin-protein adduct. This approach allows researchers to study the extent of binding under near-physiological conditions, which is crucial for understanding the pharmacokinetic and pharmacodynamic properties of metallodrugs. nih.govnih.gov

Table 2: SEC for Studying Metallodrug-Protein Interactions

| Parameter | Application Example | Details |

| Principle | Separation based on molecular size (hydrodynamic radius). wikipedia.org | A small molecule binding to a large protein forms an even larger complex. This complex is separated from unbound small molecules. researchgate.net |

| Instrumentation | SEC coupled with ICP-MS (SEC-ICP-MS). nih.gov | The SEC column separates components by size, while the ICP-MS detector specifically tracks the metal (tin) and can also monitor protein-specific elements like sulfur. nih.govnih.gov |

| Sample Analysis | Incubation of a protein (e.g., transferrin, albumin) with a metal complex. nih.gov | The mixture is injected into the SEC system. The chromatogram for the metal and the protein are overlaid. Co-elution of the metal with the protein peak indicates binding. nih.gov |

| Data Interpretation | A peak corresponding to the protein-adduct appears, while a later peak corresponds to the free, unbound small molecule. nih.gov | The amount of metal associated with the protein fraction can be quantified to determine binding stoichiometry and affinity. nih.gov |

| Advantages | Analysis is performed under "gentle" and near-physiological conditions, preserving the integrity of the non-covalent interaction. nih.govnih.gov | Provides information on the formation of drug-protein adducts, which is critical for understanding drug transport and metabolism. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous information about its solid-state structure. This includes exact bond lengths, bond angles, and the coordination geometry around the central tin atom. mdpi.comnih.gov

Organotin(IV) compounds exhibit diverse coordination geometries, which profoundly influence their biological activity. researchgate.net Common geometries include four-coordinate (tetrahedral), five-coordinate (trigonal bipyramidal), and six-coordinate (octahedral). mdpi.combsmiab.org The specific geometry adopted by this compound would depend on intermolecular interactions in the crystal lattice, such as the potential for the hydroxyl group or the chlorine atom of one molecule to coordinate with the tin atom of a neighboring molecule.

Structural data from X-ray crystallography is invaluable. For instance, in a series of organotin complexes with a Schiff base ligand, X-ray diffraction revealed a distorted octahedron geometry around the tin center and the presence of specific intra- and intermolecular hydrogen bonds that stabilize the structure. mdpi.com Similarly, studies on other complexes have confirmed trigonal bipyramidal arrangements. bsmiab.org This level of structural detail is crucial for developing structure-activity relationships and for designing new compounds with targeted properties. While X-ray crystallography provides a static picture of the molecule in the solid state, it offers a foundational understanding that complements dynamic solution-state studies from techniques like NMR. nih.gov

Table 3: Representative Crystallographic Data for Organotin Compounds

| Compound/Complex | Crystal System | Space Group | Key Structural Features | Reference |

| (L)₂Bu₂SnCl₂ | Orthorhombic | Not specified | Distorted octahedron geometry around the Sn atom. Coordination number of 6. Butyl groups in a trans position. mdpi.com | mdpi.com |

| Ph₂SnL¹ | Monoclinic | P2₁/c | Six-coordinated tin atom. | nih.gov |

| Ligand (L1) and Complexes (1-5) | Face-centered cubic | Not specified | Confirmed the crystalline nature of the complexes. | nih.gov |

| Peptide-linked Organotin(IV) Carboxylates | Not specified | Not specified | Single crystal X-ray techniques were used to recognize the structure. | bsmiab.org |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Construction

This compound is a powerful tool for the methodical assembly of intricate organic molecules. Its ability to participate in reliable carbon-carbon bond-forming reactions while retaining a functional handle for subsequent transformations is a key asset for synthetic chemists.

The term "biologically relevant scaffolds" refers to core molecular frameworks that are frequently found in molecules of biological importance, such as pharmaceuticals and natural products. nih.govresearchgate.net While this article excludes direct discussion of biological activity, the synthesis of these underlying structures is a fundamental goal in medicinal chemistry. nih.govrsc.org 4-Chloro-4-(tributylstannyl)but-3-en-1-ol is an exemplary precursor for such scaffolds.

The primary utility of the vinylstannane group is its participation in the Stille cross-coupling reaction, a palladium-catalyzed process that forms a new carbon-carbon bond by coupling with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, allowing the alcohol moiety of the butenol (B1619263) to be carried through the reaction unscathed. orgsyn.org By coupling with various aryl or heteroaryl halides, a diverse array of substituted aryl-alkenol structures can be generated. The retained hydroxyl group can then be used in subsequent intramolecular reactions, such as cyclizations, to form heterocyclic scaffolds like dihydrobenzofurans or other ring systems that are of interest in medicinal chemistry. dntb.gov.uafigshare.com

For instance, a Stille coupling with a suitably substituted ortho-halophenol could be followed by an intramolecular Williamson ether synthesis, leading directly to a substituted dihydrobenzofuran ring system. This two-step sequence highlights the efficiency of using such bifunctional reagents. The exploration of chemical space using such versatile building blocks is a key strategy in discovering novel molecular frameworks. nih.govresearchgate.net

Table 1: Examples of Biologically Relevant Scaffolds from Vinylstannane Precursors

| Coupling Partner (Ar-X) | Subsequent Reaction | Resulting Scaffold |

| ortho-Bromophenol | Intramolecular O-alkylation | Dihydrobenzofuran |

| ortho-Bromoaniline | Intramolecular N-alkylation | Dihydroindole |

| 1,2-Dihaloarene | Second Pd-catalyzed coupling | Naphthalene derivative |

| ortho-Halobenzoyl chloride | Intramolecular acylation/cyclization | Substituted Indenone |

The total synthesis of natural products is a driving force for the development of new synthetic methods. researchgate.net The Stille reaction, leveraging organostannane reagents, has become a powerful strategy in the assembly of complex natural products due to its mild conditions and high functional group compatibility. wikipedia.orgorgsyn.orgresearchgate.net

This compound serves as a versatile four-carbon (C4) building block in these synthetic endeavors. The vinylstannane allows for the stereospecific formation of a carbon-carbon bond, a crucial step in constructing the carbon skeleton of many natural products, including macrolides and polyketides. researchgate.net The stereochemistry of the double bond in the stannane (B1208499) is typically retained throughout the coupling reaction, providing excellent control over the geometry of the final product. wikipedia.org The terminal alcohol provides a handle for chain extension or for the introduction of other functionalities, such as conversion to an aldehyde for subsequent aldol (B89426) reactions or Wittig-type olefinations.

Larry Overman's synthesis of quadrigemine C, for example, showcases a complex double Stille reaction to form key C-C bonds, illustrating the power of this methodology in intricate syntheses. wikipedia.org Similarly, Panek's synthesis of (+)-mycotrienol utilized a tandem Stille coupling for a critical macrocyclization step. wikipedia.org While these examples use different organostannanes, they underscore the strategic importance of this class of reagents in achieving the total synthesis of complex natural targets. researchgate.net

The Stille reaction is not limited to small molecule synthesis; it is also a key method for creating polymers, known as Stille polycondensation. wiley-vch.deosti.gov This approach involves the reaction of a monomer containing two organotin groups with a monomer containing two halide groups (or a single monomer with one of each), creating a polymer chain. wiley-vch.de

This compound can be envisioned as an AB-type monomer for polymerization. Under palladium catalysis, the vinyl chloride of one monomer molecule could react with the vinylstannane of another, leading to the formation of a poly(vinylene) chain with pendant tributyltin and hydroxymethyl groups. More practically, it can be used as a functional monomer in copolymerizations. For example, coupling with a distannane monomer and a dihalide monomer would incorporate the butenol unit into a larger polymer backbone.

This method is particularly powerful for the synthesis of π-conjugated polymers, which are important materials in organic electronics. wiley-vch.dersc.org The inclusion of the hydroxyl group from the butenol monomer can enhance the solubility of the resulting polymers, which is often a challenge, and provide a site for post-polymerization modification to fine-tune the material's electronic or physical properties. osti.gov Research has shown that Stille polycondensation can produce high molecular weight polymers with well-defined structures. wiley-vch.dersc.org

Table 2: Properties of Conjugated Polymers via Stille Coupling

| Monomer Type | Polymer Backbone | Key Properties | Reference |

| Stannole-thiophenyl | Stannole-thiophene copolymer | High molecular weight, small optical band gaps (1.61–1.79 eV) | rsc.org |

| Dialkoxy-diiodobenzene + Distannyl-thiophene | Poly(alkoxy-phenylene-co-thiophene) | Soluble and fusible | osti.gov |

| Heteroaromatic diblock | Heteroaromatic diblock copolymers | High molecular weight | wiley-vch.de |

Stereocontrolled Synthesis Using this compound

Achieving stereocontrol—the ability to selectively form one stereoisomer over others—is a paramount objective in organic synthesis. masterorganicchemistry.com this compound is a substrate well-suited for stereocontrolled transformations due to its defined alkene geometry and the presence of a functional group that can influence reactivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. youtube.com In reactions involving this compound, the most prominent element of stereocontrol is the configuration of the vinyl chloride-vinylstannane double bond. The Stille coupling reaction is well-known to proceed with retention of this configuration. wikipedia.org Therefore, if the starting material is the (Z)-isomer, the resulting coupled product will also have a (Z)-alkene geometry, ensuring a highly diastereoselective outcome.

Furthermore, the hydroxyl group can act as a directing group in reactions on the adjacent double bond, a phenomenon known as substrate-controlled diastereoselection. For example, in an epoxidation reaction of the coupled product (after the stannane has been replaced), the hydroxyl group can direct the oxidizing agent to one face of the alkene via hydrogen bonding, leading to the preferential formation of one diastereomeric epoxide. youtube.com This principle is a cornerstone of stereocontrolled synthesis in acyclic systems.

Enantioselective reactions selectively produce one of two enantiomers and typically require the use of a chiral catalyst or reagent. masterorganicchemistry.com While the Stille coupling itself is not inherently enantioselective unless a prochiral substrate or catalyst is used, the framework of this compound is amenable to subsequent enantioselective transformations.

Once the Stille coupling has been performed, the resulting homoallylic alcohol is an excellent substrate for a range of well-established enantioselective catalytic reactions. For example, a chiral catalyst could be used for the asymmetric epoxidation of the double bond or an asymmetric hydrogenation. The development of nickel-catalyzed enantioselective reactions, for instance, has provided pathways to highly enantioenriched amine compounds from similar scaffolds. nsf.gov Furthermore, photoredox catalysis has enabled stereospecific vinylation reactions, which retain the configuration of the alkene, a principle relevant to this compound's reactivity. d-nb.info The ability to perform sequential C-H functionalization reactions can also lead to enantioenriched products like 2,3-dihydrobenzofurans from related starting materials. figshare.com These catalytic methods transform the achiral starting material into a valuable, single-enantiomer product, a critical step in the synthesis of many modern therapeutics. nih.gov

Development of New Reagents and Catalysts Based on its Structure

While direct research on the development of new reagents and catalysts derived specifically from This compound is not extensively documented in publicly available literature, the unique combination of functional groups within its structure presents significant potential for the rational design of novel chemical tools. The presence of a vinylstannane, a chloroalkene, and a primary alcohol offers multiple avenues for modification and incorporation into more complex catalytic systems or for use as a multifunctional reagent.

The field of organotin chemistry has long established that organotin compounds can serve as effective catalysts for a variety of chemical transformations, including esterification, transesterification, and the formation of polyurethanes. gelest.comlupinepublishers.comrjpbcs.com These compounds often act as Lewis acids, with their catalytic activity being tunable based on the organic substituents attached to the tin atom. lupinepublishers.com

The development of new reagents and catalysts can be envisioned by leveraging the distinct reactivity of each functional moiety within the parent molecule:

The Tributylstannyl Group: This group is the most prominent feature for developing new reagents. The carbon-tin bond can be cleaved under various conditions to participate in transmetalation reactions, a cornerstone of modern cross-coupling chemistry. gelest.com By replacing the tributyltin group with other metals, a variety of organometallic reagents with tailored reactivity could be generated. Furthermore, the tin atom itself can act as a catalytic center. alfachemic.com

The Chloroalkene Moiety: The chlorine atom on the double bond provides a reactive site for nucleophilic substitution or for participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This allows for the attachment of the molecule to other organic fragments or to a solid support, a common strategy in the development of heterogeneous catalysts.

The Hydroxyl Group: The primary alcohol function can be readily modified. It can be oxidized to an aldehyde or a carboxylic acid, creating new functionalities. More importantly, it can be used to anchor the molecule to a support material (e.g., silica (B1680970), polymers) or to a larger molecular scaffold. This is a widely used strategy for immobilizing catalysts, which simplifies their separation from the reaction mixture and allows for their recycling. For instance, ion-supported catalysts have been synthesized by attaching a catalytic moiety to an ionic liquid-like fragment, enhancing their catalytic activity in aqueous media and enabling easy recovery. rsc.org

Hypothetical Catalyst Development:

A hypothetical example of catalyst development could involve the modification of the hydroxyl group to create a ligand for a transition metal. For instance, the alcohol could be converted to a phosphine-containing ether. This new molecule could then act as a ligand, coordinating with a metal center like palladium or rhodium to form a catalytically active complex. The vinylstannane and chloroalkene parts of the molecule could either be retained to influence the electronic properties and steric environment of the metal center or be used as handles for further functionalization.

While specific research on This compound as a platform for new reagents and catalysts is not apparent, the principles of organic and organometallic chemistry suggest that its structure holds considerable promise for such applications. Future research in this area could unlock new synthetic methodologies and catalytic systems.

Table of Potential Catalyst Precursor Attributes:

| Functional Group | Potential Role in Reagent/Catalyst Development | Relevant Reaction Types |

| Tributylstannyl | Precursor to other organometallic reagents; Lewis acid catalysis. | Transmetalation, Stille Coupling |

| Chloroalkene | Site for cross-coupling; Handle for attachment. | Suzuki, Heck, Sonogashira Coupling |

| Hydroxyl | Anchor to solid supports; Ligand modification. | Esterification, Etherification |

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Organotin Compounds

The future development of synthetic routes to compounds like 4-Chloro-4-(tributylstannyl)but-3-en-1-ol will undoubtedly be guided by the principles of green and sustainable chemistry. numberanalytics.comsustainability-directory.com The well-documented toxicity of organotin compounds, particularly tributyltin (TBT) derivatives, necessitates a focus on methodologies that are both efficient and environmentally benign. wikipedia.org

Development of Green Chemistry Approaches

A plausible and atom-economical approach to synthesizing this compound is the hydrostannylation of a corresponding 4-chlorobut-3-en-1-yn-1-ol precursor. Future research in this area will likely focus on replacing traditional, often hazardous, reaction conditions with greener alternatives. rsc.org This includes the use of sustainable solvents, the development of recyclable catalysts, and the use of energy-efficient reaction activation methods. numberanalytics.comrsc.org

Key areas for development in the green synthesis of this and related organostannanes include:

Catalyst Development: While palladium catalysts are effective for hydrostannylation, research is moving towards using more earth-abundant and less toxic metals. acs.orguit.no Platinum catalysts, for instance, have shown high selectivity in the hydrostannylation of terminal alkynes. researchgate.netqub.ac.uk Copper-catalyzed systems are also emerging as a viable, environmentally friendly option for selective hydrostannylation. rsc.org

Alternative Solvents: A significant push in green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. rsc.org For organotin synthesis, this could involve using water, ionic liquids, or deep eutectic solvents, which can also facilitate catalyst recycling. mdpi.com The use of bio-available solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is another promising avenue. rsc.org

Energy Efficiency: Exploring energy-efficient activation methods such as mechanochemistry, which can reduce or eliminate the need for solvents, is a key future direction. sustainability-directory.com

Minimization of Organotin Byproducts

A major drawback of using organotin reagents is the difficulty in removing stoichiometric tin byproducts from the reaction products. researchgate.net Future synthetic strategies for this compound must address this challenge.

Several emerging strategies aim to minimize organotin waste:

Catalytic Tin Systems: Developing protocols that use only a catalytic amount of the tin reagent is a primary goal. This can be achieved by in-situ recycling of the tin halide byproduct back into a reactive tin hydride. researchgate.net

Immobilized Reagents: Supporting the organotin reagent on a solid phase, such as a polymer, allows for easy filtration and removal of tin species after the reaction.

Novel Workup Procedures: Advanced purification techniques are being developed to remove residual tin. This includes methods like adsorption-flocculation using materials such as clay and activated carbon, or chromatography with specialized stationary phases like KF-silica. researchgate.net Biological methods, such as the use of microalgae to absorb and degrade TBT, are also being explored for wastewater treatment. witpress.com

The following table summarizes some green approaches applicable to organotin synthesis:

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Earth-Abundant Metal Catalysis | Use of catalysts based on metals like copper or iron instead of precious metals like palladium. | Lower cost, reduced toxicity, and greater sustainability. acs.orgrsc.org |

| Aqueous Micellar Catalysis | Performing reactions in water using surfactants to create nanoreactors. | Eliminates hazardous organic solvents and can enhance reaction rates. |

| Flow Chemistry | Conducting reactions in continuous flow reactors instead of batch processes. | Improved safety, better control over reaction parameters, and easier scale-up. khimod-alcen.com |

| Catalytic Tin with In-Situ Recycling | Using a substoichiometric amount of tin reagent which is regenerated in the reaction vessel. | Drastically reduces tin waste and the need for extensive purification. researchgate.net |

Novel Reactivity Modes for Halogenated Organostannanes

The unique structure of this compound, featuring both a chloro and a stannyl (B1234572) group on the same vinyl carbon, suggests a rich and underexplored reactivity profile. This "geminal" arrangement of a halogen and a metal on a double bond opens the door to novel chemical transformations.

Future research could explore:

Sequential Cross-Coupling Reactions: The compound could act as a linchpin in multi-step syntheses. For instance, the tributylstannyl group could participate in a Stille cross-coupling reaction, followed by a subsequent coupling reaction at the C-Cl bond. organic-chemistry.orgwikipedia.org This would allow for the controlled, stepwise introduction of two different molecular fragments.

Electrophilic and Nucleophilic Behavior: The electronic nature of the double bond is influenced by both the electron-donating stannyl group and the electron-withdrawing chloro group. msu.edulibretexts.org Research into how this push-pull electronic arrangement affects the alkene's reactivity towards electrophiles and nucleophiles could uncover new reaction pathways.

Halogen-Metal Exchange Reactions: Treatment with organolithium or Grignard reagents could lead to a halogen-metal exchange, generating a highly reactive vinyllithium (B1195746) or vinylmagnesium species, which could then be trapped with various electrophiles.

Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages in terms of safety, efficiency, and scalability. khimod-alcen.comyoutube.com For the synthesis and application of potentially hazardous compounds like organotins, flow chemistry is a particularly attractive technology.

Future research could focus on:

On-Demand Synthesis: A flow reactor could be designed to synthesize this compound and use it immediately in a subsequent "telescoped" reaction step. libretexts.org This would minimize the isolation and storage of the toxic tin reagent.

Improved Reaction Control: Flow reactors provide superior control over reaction parameters like temperature, pressure, and reaction time. khimod-alcen.com This is especially beneficial for exothermic reactions or for generating unstable intermediates, which may be relevant in the synthesis or subsequent reactions of the title compound.

Safe Handling of Hazardous Reagents: The small reaction volumes within a flow system significantly reduce the risks associated with handling toxic tin compounds and potentially unstable precursors. khimod-alcen.com

The table below compares batch versus flow synthesis for reactions involving hazardous materials:

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better heat management. khimod-alcen.com |

| Scalability | Often difficult and requires significant process redesign. | Simpler to scale up by running the system for longer or using parallel reactors. |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility. youtube.com |

| Telescoped Reactions | Challenging, often requires intermediate purification steps. | Well-suited for multi-step sequences without isolation of intermediates. libretexts.org |

Computational Design and Prediction of Novel Transformations

Computational chemistry and machine learning are becoming indispensable tools for predicting chemical reactivity and designing new synthetic pathways. sustainability-directory.comrsc.org For a novel compound like this compound, computational methods can provide crucial insights before embarking on extensive experimental work.

Future research directions in this area include:

Reaction Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, such as hydrostannylation, to predict the most likely stereochemical and regiochemical outcomes. acs.org This can guide the choice of catalysts and reaction conditions to favor the desired isomer.

Prediction of Reactivity: Computational tools can predict key electronic properties, such as frontier molecular orbital (FMO) energies and electrostatic potential maps. nih.govpeerj.com This information can help to anticipate the compound's reactivity in various transformations, for example, by calculating its electrophilicity index to predict its behavior in cycloaddition reactions. peerj.com

Machine Learning for Condition Optimization: By training machine learning models on existing reaction data, it may be possible to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis and subsequent reactions of the target molecule, saving significant experimental effort. princeton.edu

Q & A

How can researchers optimize the synthesis yield of 4-Chloro-4-(tributylstannyl)but-3-en-1-ol while minimizing side reactions?

Level: Intermediate

Methodological Answer:

Optimization requires careful control of reaction stoichiometry, temperature, and catalyst selection. For example, transmetallation reactions involving tributylstannyl intermediates (e.g., allyltin trichloride) are sensitive to electrophilic reagents like aldehydes. Evidence from analogous systems suggests maintaining anhydrous conditions and using Lewis acid catalysts (e.g., SnCl₄) to stabilize reactive intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted stannanes or chlorinated derivatives .

What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Level: Basic

Methodological Answer:

1D and 2D NMR are indispensable for structural confirmation. Key diagnostic signals include: